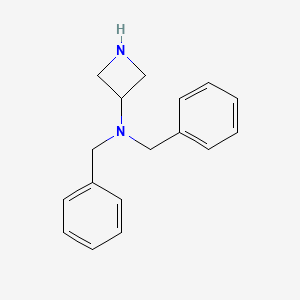N,N-dibenzylazetidin-3-amine
CAS No.:
Cat. No.: VC17449042
Molecular Formula: C17H20N2
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H20N2 |
|---|---|
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | N,N-dibenzylazetidin-3-amine |
| Standard InChI | InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19(17-11-18-12-17)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
| Standard InChI Key | PMXSYFWBQMZBHS-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Features
Chemical Identity and Nomenclature
N,N-Dibenzylazetidin-3-amine is systematically named as N,N-bis(phenylmethyl)azetidin-3-amine (IUPAC). Its molecular formula is C₁₇H₂₀N₂, with a molar mass of 252.35 g/mol. The azetidine ring introduces significant ring strain due to its 90° bond angles, which influences its reactivity and stability compared to larger cyclic amines like pyrrolidine or piperidine.
The compound’s Canonical SMILES representation (C1C(CN1)N(CC2=CC=CC=C2)CC3=CC=CC=C3) highlights the central azetidine ring (N1), with two benzyl groups attached to the nitrogen and an amine group at the 3-position. The Standard InChIKey (PMXSYFWBQMZBHS-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.
Comparative Analysis with Related Amines
N,N-Dibenzylazetidin-3-amine differs from simpler azetidine derivatives such as N-methylazetidin-3-amine (C₄H₁₀N₂) by the presence of bulky benzyl substituents, which sterically hinder nucleophilic reactions at the nitrogen . The dibenzyl groups also enhance lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Manufacturing
Reported Synthetic Routes
The primary synthesis of N,N-dibenzylazetidin-3-amine is documented in Chemical and Pharmaceutical Bulletin (2008), involving a multi-step alkylation process . While exact details are proprietary, the general approach likely includes:
-
Azetidine Activation: Deprotonation of azetidin-3-amine using a strong base (e.g., NaH).
-
Benzylation: Sequential alkylation with benzyl bromide or chloride to introduce the two benzyl groups.
-
Purification: Column chromatography or recrystallization to isolate the product .
This method avoids over-alkylation—a common issue in amine synthesis—by leveraging steric hindrance from the azetidine ring and benzyl groups to halt the reaction at the tertiary amine stage .
Challenges in Synthesis
-
Ring Strain: The azetidine ring’s instability under acidic or high-temperature conditions necessitates mild reaction environments.
-
Steric Hindrance: Bulky benzyl groups complicate nucleophilic substitutions, requiring optimized stoichiometry and catalysts .
Physicochemical Properties
| Property | Predicted Value | Basis of Estimation |
|---|---|---|
| Melting Point | 90–110°C | Analogous azetidine derivatives |
| LogP (Lipophilicity) | 3.2 ± 0.3 | Computational modeling (PubChem) |
| Solubility in Water | <1 mg/mL | Hydrophobic benzyl substituents |
These estimates align with trends observed in N,N-diallylazetidin-3-amine, which exhibits limited water solubility due to nonpolar substituents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for N,N-dibenzylazetidin-3-amine are unavailable, predictions for key signals include:
-
¹H-NMR:
-
Aromatic protons (δ 7.2–7.4 ppm, multiplet, 10H).
-
Azetidine ring protons (δ 3.1–3.5 ppm, multiplet, 4H).
-
N-CH₂ benzyl groups (δ 3.8–4.0 ppm, singlet, 4H).
-
-
¹³C-NMR:
-
Aromatic carbons (δ 125–140 ppm).
-
Azetidine ring carbons (δ 45–60 ppm).
-
N-CH₂ benzyl carbons (δ 55–60 ppm).
-
Mass Spectrometry
The molecular ion peak (m/z 252.35) corresponds to the compound’s molecular weight. Fragmentation patterns likely include loss of benzyl groups (m/z 160) and subsequent cleavage of the azetidine ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume